2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropyl group, and a dihydropyrimidinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple stepsThe final step involves the conversion to the hydrochloride salt to improve solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-based compounds: Known for their diverse biological activities.
Indole derivatives: Widely studied for their therapeutic potential.
Pyrimidine derivatives: Commonly used in medicinal chemistry.
Uniqueness
2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12;/h8-9H,1-7,14H2,(H,15,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQBWGSWCYJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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